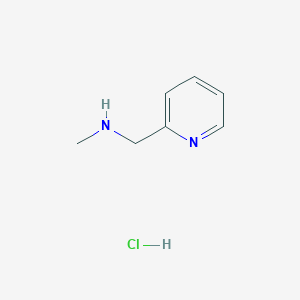

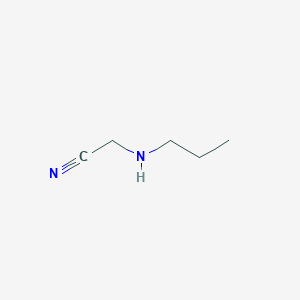

2-(丙氨基)乙腈

描述

2-(Propylamino)acetonitrile is a chemical compound with the molecular formula C5H10N2 and a molecular weight of 98.15 .

Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .Molecular Structure Analysis

The InChI code for 2-(Propylamino)acetonitrile is 1S/C5H10N2/c1-2-4-7-5-3-6/h7H,2,4-5H2,1H3 . The key for this InChI code is YOEHYACECVSKEQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .Physical and Chemical Properties Analysis

2-(Propylamino)acetonitrile is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .科学研究应用

金属离子检测

乙腈衍生物在科学研究中的一个显着应用是它们在金属离子检测中的应用。例如,合成了含有喹啉和吡啶氨基苯酚的传感器,作为锌 (Zn²⁺) 和镉 (Cd²⁺) 的荧光传感器和钴 (Co²⁺) 的比色传感器。该传感器在乙腈和水溶液中分别存在 Zn²⁺ 或 Cd²⁺ 时表现出选择性荧光,并且在存在 Co²⁺ 时颜色从无色变为黄色,突出了乙腈衍生物在开发灵敏且选择性的金属离子传感器方面的潜力 Eun Joo Song 等,2013。

有机反应溶剂

乙腈因其作为各种有机反应的理想溶剂介质而广为人知。它的用途从生产药物分子到照相胶片,突出了它在工业应用中的多功能性。值得注意的是,乙腈促进了基于酶的催化过程,其中一些酶在乙腈溶液中显示出增强的特异性和选择性。这强调了乙腈在增强和研究非水介质中酶活性的重要性,为蛋白质和酶在水以外的溶剂中的行为提供了宝贵的见解 H. A. Alvarez 等,2014。

药物分析

在药物研究中,乙腈在药物化合物分析测定中的应用突出了它的作用。一个经过验证的高效液相色谱 (HPLC) 检测使用乙腈进行样品制备,说明了这一点,它能够灵敏准确地定量血浆中的药物以进行药代动力学研究。乙腈在分析检测中的这种方法学应用极大地促进了药物的临床开发和治疗监测 洪霞林等,2012。

色谱替代

由于供应短缺而寻找乙腈的替代品,导致了研究用乙醇替代反相色谱中的乙腈。这种转变不仅解决了乙腈的稀缺性,而且还为广泛的生物分子(包括肽和蛋白质)的色谱分离提供了一种经济高效且环保的替代方案。此类研究为分析化学中的可持续实践铺平了道路,同时不影响分离质量 F. Brettschneider 等,2010。

质子转移反应

研究某些化合物在乙腈中与胺的质子转移反应,突出了溶剂在促进这些化学过程中的作用。此类研究不仅有助于我们理解非水溶剂中的化学动力学,而且还为设计具有特定反应性和选择性的新型化合物提供了见解,进一步证明了乙腈在化学合成和分析中的广泛适用性 Reem M. Alghanmi 等,2012。

作用机制

安全和危害

The safety information for 2-(Propylamino)acetonitrile includes several hazard statements: H227, H302, H312, H314, H332, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

未来方向

Acetonitrile has been widely applied as a common solvent in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This suggests that 2-(Propylamino)acetonitrile could have potential applications in the field of organic synthesis.

生化分析

Biochemical Properties

It is known that the compound interacts with various biomolecules in biochemical reactions

Cellular Effects

It is known that acetonitrile, a related compound, can cause changes in vesicle behavior when mixed with a suspension of lipid vesicles

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of acetonitrile, a related compound, can change over time in laboratory settings

Metabolic Pathways

It is known that acetonitrile, a related compound, can be involved in various metabolic pathways

Subcellular Localization

It is known that the subcellular localization of proteins can be predicted using deep learning methods

属性

IUPAC Name |

2-(propylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-4-7-5-3-6/h7H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEHYACECVSKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310793 | |

| Record name | 2-(Propylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-81-7 | |

| Record name | 2-(Propylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

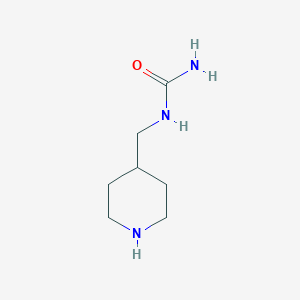

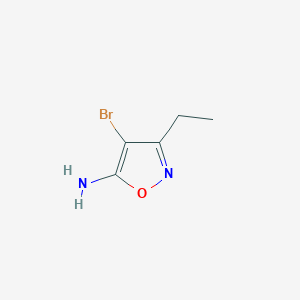

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,6S,7R,8R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate](/img/structure/B3245251.png)

![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Benzaldehyde](/img/structure/B3245265.png)

![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine](/img/structure/B3245269.png)